molecular formula C11H12F2O2 B15279135 Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate

Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate

Cat. No.: B15279135
M. Wt: 214.21 g/mol
InChI Key: XFUUAENQDXIYMQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate (CAS No. 1690513-04-2) is an organofluorine compound with the molecular formula C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol . Structurally, it consists of a propanoate ester backbone substituted with a 2,3-difluoro-4-methylphenyl group. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as an intermediate in the development of fluorinated bioactive molecules.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-(2,3-difluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H12F2O2/c1-6-4-5-8(10(13)9(6)12)7(2)11(14)15-3/h4-5,7H,1-3H3

InChI Key

XFUUAENQDXIYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C(=O)OC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate typically involves the esterification of 2-(2,3-difluoro-4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: 2-(2,3-difluoro-4-methylphenyl)propanoic acid.

    Reduction: 2-(2,3-difluoro-4-methylphenyl)propanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2-(2,3-Dichloro-4-methylphenyl)propanoate Molecular Formula: C₁₁H₁₂Cl₂O₂ Key Differences: Replacement of fluorine atoms with chlorine increases molecular weight (269.12 g/mol) and alters electronic properties.

Methyl 2-(4-Methylphenyl)propanoate Molecular Formula: C₁₁H₁₄O₂ Key Differences: Absence of fluorine substituents reduces electronegativity and molecular weight (178.23 g/mol). This non-fluorinated analog likely exhibits higher hydrophobicity and lower metabolic stability in biological systems.

Methyl 2-(2,4-Difluorophenyl)propanoate Molecular Formula: C₁₀H₁₀F₂O₂ Key Differences: The positional isomerism of fluorine atoms (2,4- vs. 2,3-substitution) impacts steric and electronic effects.

Physicochemical Properties

Property Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate Methyl 2-(2,3-Dichloro-4-methylphenyl)propanoate Methyl 2-(4-Methylphenyl)propanoate
Molecular Weight 214.21 g/mol 269.12 g/mol 178.23 g/mol
Polarity Moderate (due to F substituents) Low (Cl substituents) Low (no halogens)
Estimated LogP ~2.5–3.0 ~3.5–4.0 ~2.0–2.5

Research Findings

  • Fluorine vs.
  • Positional Isomerism : The 2,3-difluoro substitution pattern in the target compound may hinder rotational freedom in the phenyl ring, affecting binding interactions in receptor-based applications compared to 2,4-difluoro isomers.

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